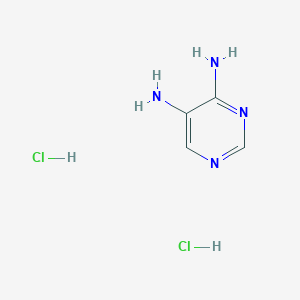
tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate and 2-methoxyethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or methoxyethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Application in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing their activity. The azetidine ring and carbamate group can form hydrogen bonds and other interactions with target molecules, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl N-(azetidin-3-yl)carbamate: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
tert-butyl N-(pyrrolidin-3-yl)-N-(2-methoxyethyl)carbamate: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, which can influence its chemical properties.
tert-butyl N-(azetidin-3-yl)-N-(2-ethoxyethyl)carbamate: Has an ethoxyethyl group instead of a methoxyethyl group, potentially altering its solubility and reactivity.
Uniqueness
Tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate is unique due to the combination of its azetidine ring, tert-butyl group, and methoxyethyl substituent. This specific structure can impart distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(5-6-15-4)9-7-12-8-9/h9,12H,5-8H2,1-4H3 |
Clé InChI |
ZTDYJLZGORYFLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCOC)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


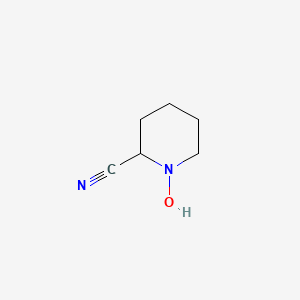
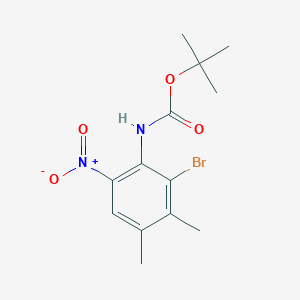
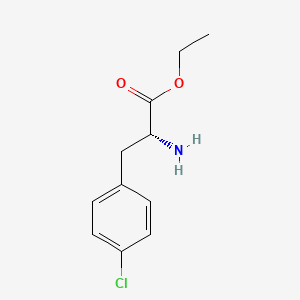
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
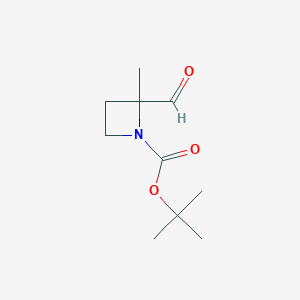
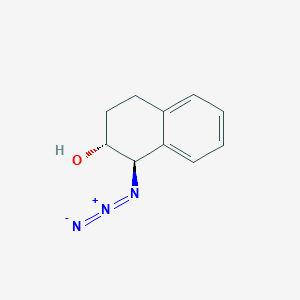
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
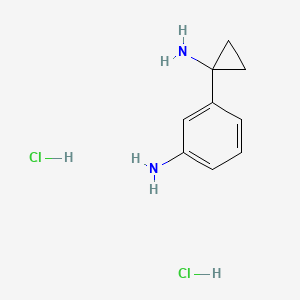
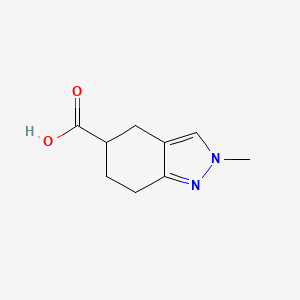
![rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B13501206.png)
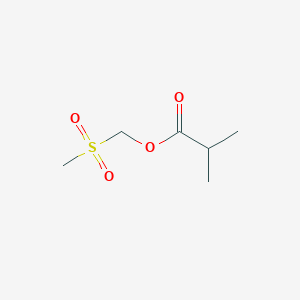
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13501226.png)
